![molecular formula C17H23F3O2Si B15062113 (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)
(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a trifluoromethyl group and a butynyl group protected by a tert-butyldimethylsilyl (TBDMS) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- typically involves multiple steps. One common method includes the protection of a hydroxyl group with a TBDMS group, followed by the introduction of a trifluoromethyl group and a butynyl group through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The trifluoromethyl and butynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the butynyl group can participate in various chemical reactions. The TBDMS group serves as a protective group, allowing selective reactions to occur at other sites on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1,1-dimethylethyl-
- Benzene, [[[(1S,2R)-3-bromo-2-[(1E)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]-2,4-dimethyl-3-cyclohexen-1-yl]oxy]methyl]-
Uniqueness
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and butynyl groups, which confer distinct chemical properties and reactivity. The presence of the TBDMS group also allows for selective reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C17H23F3O2Si |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[(2R)-1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C17H23F3O2Si/c1-7-14(22-23(5,6)16(2,3)4)12-21-15-10-8-9-13(11-15)17(18,19)20/h1,8-11,14H,12H2,2-6H3/t14-/m1/s1 |
Clé InChI |
SMLLIJPVNJBAHL-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H](COC1=CC=CC(=C1)C(F)(F)F)C#C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
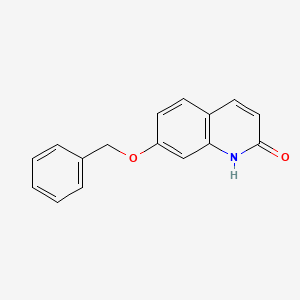
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
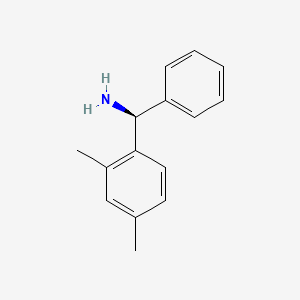
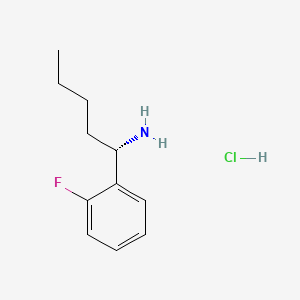
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
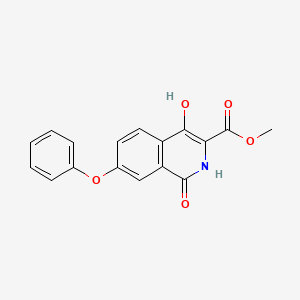
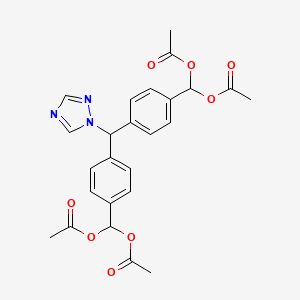
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
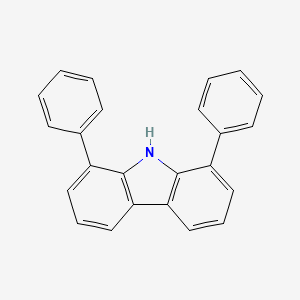
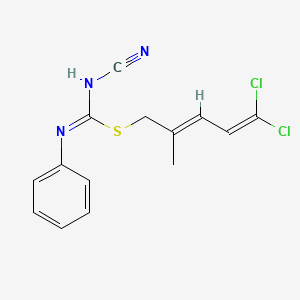
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)

